molecular formula C20H20ClN3O2 B15028101 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)propanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)propanamide

Cat. No.: B15028101
M. Wt: 369.8 g/mol
InChI Key: KTESRANIQCZNEB-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a phthalazinone core, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The starting material, phthalic anhydride, undergoes a reaction with hydrazine hydrate to form phthalazinone.

    Introduction of the Chlorophenyl Group: The phthalazinone is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to introduce the chlorophenyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with isopropylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of phthalazinone oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one: Similar structure but lacks the propanamide moiety.

    N-(Propan-2-yl)-4-(4-chlorophenyl)phthalazin-1-one: Similar structure but different substitution pattern.

Uniqueness

3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C20H20ClN3O2/c1-13(2)22-18(25)11-12-24-20(26)17-6-4-3-5-16(17)19(23-24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,25)

InChI Key

KTESRANIQCZNEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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